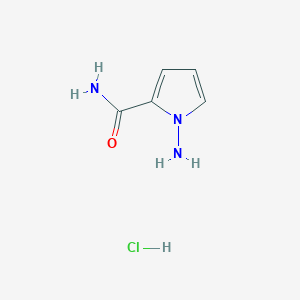

1-Amino-1H-pyrrole-2-carboxamide hydrochloride

Descripción

Propiedades

IUPAC Name |

1-aminopyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c6-5(9)4-2-1-3-8(4)7;/h1-3H,7H2,(H2,6,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWSYEWXVAYYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure:

- Activation of Carboxylic Acid: Pyrrole-2-carboxylic acid derivatives are dissolved in anhydrous tetrahydrofuran (THF).

- Coupling Reagent Addition: DCC (1.5 equivalents) is added at low temperature (below 0°C) to form an O-acylurea intermediate.

- Amine Addition: An excess of the amine (e.g., amino hydrochloride) is added along with a base such as triethylamine to neutralize the generated acid.

- Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored via TLC.

- Workup: The reaction mixture is filtered to remove dicyclohexylurea, then extracted with ethyl acetate, washed, dried, and concentrated.

Notes:

- The amino group can be introduced via the amino hydrochloride, which is neutralized in situ.

- The reaction may require purification by chromatography or recrystallization.

Cyclization and Functionalization of Pyrrole Intermediates

Research indicates that pyrrole derivatives can be synthesized via cyclization of suitable precursors, followed by functional group transformations to introduce amino and carboxamide groups.

Example:

- Preparation of Pyrrole Core: Starting from β-keto esters or α,β-unsaturated compounds, cyclization is achieved through acid or base catalysis.

- Functionalization: The pyrrole ring is then subjected to selective oxidation or substitution reactions to introduce the amino group at the nitrogen atom.

Specific Method:

- Step 1: Cyclization of 1,4-dicarbonyl compounds under acidic conditions to form pyrroles.

- Step 2: N-alkylation or N-acylation to introduce substituents.

- Step 3: Conversion of ester groups to carboxamides via amidation with ammonia or amines under dehydrating conditions.

Use of Protecting Groups and Sequential Reactions

Research shows that protecting groups such as tert-butoxycarbonyl (Boc) are employed to safeguard amino groups during synthesis, allowing for selective modifications.

Example:

- Protection: The amino group is protected with Boc during initial steps.

- Cyclization: The protected intermediates undergo cyclization to form the pyrrole ring.

- Deprotection and Amidation: Boc groups are removed under acidic conditions, followed by amidation with ammonia or amino derivatives to yield the target compound.

Hydrogenation and Reduction Pathways

Some methods involve reduction of pyrrole derivatives or related heterocycles to obtain amino-functionalized pyrroles.

Procedure:

- Starting Material: Pyrrole derivatives with suitable leaving groups.

- Catalytic Hydrogenation: Use of Lindlar catalyst or Pd/C to reduce double bonds or functional groups.

- Subsequent Amidation: The amino groups generated are then coupled with carboxylic acids or derivatives to form the carboxamide.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Coupling | DCC, amino hydrochloride, triethylamine | Room temperature, inert atmosphere | Simple, widely applicable | Possible racemization, purification challenges |

| Cyclization & Functionalization | β-keto esters, acids, bases | Acidic or basic conditions, reflux | Good control over regioselectivity | Multi-step process |

| Protecting Group Strategy | Boc-protected amines, acids, TFA | Sequential deprotection and coupling | High selectivity | Longer synthesis time |

| Hydrogenation | Lindlar catalyst, Pd/C | Hydrogen atmosphere, mild conditions | Selective reduction | Requires careful control to prevent over-reduction |

Research Findings and Notes

- The synthesis of pyrrole derivatives often involves initial formation of protected intermediates to prevent side reactions.

- Coupling reactions utilizing carbodiimides (DCC, EDC) are prevalent for amidic bond formation.

- Protecting groups such as Boc are employed to facilitate selective reactions, especially when multiple reactive sites are present.

- Recent patents describe the use of formic anhydrides and lithium diisopropylamide (LDA) for functionalization at specific positions on the pyrrole ring.

- Purification typically involves column chromatography, recrystallization, or extraction techniques to isolate high-purity compounds.

Análisis De Reacciones Químicas

1-Amino-1H-pyrrole-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

1-Amino-1H-pyrrole-2-carboxamide hydrochloride has the molecular formula and a molecular weight of 125.13 g/mol. The compound features a pyrrole ring with an amino group at the 1-position and a carboxamide group at the 2-position, which enhances its reactivity and biological activity.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

- Reactivity : It undergoes several types of reactions, including oxidation, reduction, and electrophilic substitution, making it versatile for synthetic chemistry applications.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxo derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Electrophilic Substitution | Halogens, nitro compounds | Halogenated or nitro-substituted pyrrole derivatives |

Biology

- Antimicrobial Properties : Studies have shown that 1-amino-1H-pyrrole-2-carboxamide exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.

- Antiviral Activity : The compound is also being explored for its antiviral properties, indicating potential applications in treating viral infections.

Medicine

- Therapeutic Potential : Research indicates that this compound may have anti-inflammatory and analgesic activities. Its bioactive properties are under investigation for potential therapeutic applications in various diseases.

- Tuberculosis Treatment : A notable study focused on pyrrole-2-carboxamides derived from this compound showed promising anti-tuberculosis (TB) activity. Compounds designed based on the crystal structure of MmpL3 demonstrated potent activity against drug-resistant strains of TB, with minimal cytotoxicity .

Case Study 1: Anti-TB Activity

A study published in August 2022 investigated a series of pyrrole-2-carboxamide compounds derived from 1-amino-1H-pyrrole-2-carboxamide. The results indicated:

- Most compounds exhibited potent anti-TB activity with MIC values less than .

- Compound 32 showed excellent efficacy against drug-resistant TB strains and good microsome stability.

This research highlights the compound's potential as a scaffold for developing new anti-TB agents .

Case Study 2: Structure-Activity Relationship (SAR)

In another study focusing on SAR, researchers modified substituents on the pyrrole ring to enhance biological activity. Key findings included:

- The presence of electron-withdrawing groups significantly improved the anti-TB activity.

- Compounds with bulky substituents on the carboxamide group displayed enhanced potency against TB .

Industrial Applications

The compound is also utilized in industrial settings for:

- Material Development : As a precursor in synthesizing novel materials.

- Pharmaceuticals : Its unique chemical structure makes it valuable in pharmaceutical development processes.

Mecanismo De Acción

The mechanism of action of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby modulating their activity . This interaction can lead to various biological effects, such as antiviral or anticancer activities.

Comparación Con Compuestos Similares

Pyrrole-2-carboxamide Derivatives

a. 4-Amino-N-(2-{(methylamino)(methylimino)methyl}aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide dihydrochloride (Compound 69)

- Structure: Features a 1-methylpyrrole core with a complex dihydrochloride salt and a methylamino-methylimino side chain.

- Synthesis : Obtained in 92% yield via hydrogenation but lacks full characterization .

- Key Difference: The dihydrochloride salt and branched side chain may enhance solubility compared to the simpler monohydrochloride structure of the target compound.

b. 4-Amino-N-(3-{[amino(imino)methyl]amino}propyl)-1-methyl-1H-pyrrole-2-carboxamide dihydrochloride (Compound 70)

Brominated and Ester Analogs

Methyl 1-Amino-4-bromo-1H-pyrrole-2-carboxylate Monohydrochloride (CAS: 1802489-57-1)

- Structure : Substituted with a bromine atom at position 4 and a methyl ester group instead of a carboxamide.

- Molecular Formula : C₆H₈BrClN₂O₂.

- Key Difference : The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group reduces polarity compared to the carboxamide .

Bicyclic Pyrrolopyridine Carboxylic Acids

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (10a-c)

Cyclic Amine Salts

N-Amino-2-pyrrolidinone Hydrochloride (CAS: 504-29-0)

- Structure: A pyrrolidinone ring (5-membered saturated ring) with an amino group.

- Application : Used as a proline isostere in peptidomimetics. The saturated ring and ketone group confer conformational rigidity, contrasting with the aromatic pyrrole core of the target compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: The target compound’s carboxamide and amino groups make it a versatile precursor for cyclization reactions, as seen in the synthesis of pyrrolo[2,1-f][1,2,4]triazines .

- Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like methyl esters or carboxylic acids .

- Biological Relevance : Structural modifications in analogs (e.g., bromination, side-chain elongation) are critical for optimizing pharmacokinetic properties in drug candidates .

Actividad Biológica

1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS No. 1630906-75-0) is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including antimicrobial, antiviral, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound possesses the molecular formula C5H7N3O·HCl and a molecular weight of 163.58 g/mol. The structure includes a pyrrole ring, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C5H7N3O·HCl |

| Molecular Weight | 163.58 g/mol |

| CAS Number | 1630906-75-0 |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound may modulate enzyme activity, influence cell signaling pathways, and alter gene expression profiles. Although specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain protein kinases and enzymes involved in cellular processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Activity

A study investigated the antibacterial efficacy of various pyrrole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were recorded.

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| 1-Amino-1H-pyrrole-2-carboxamide HCl | 12.5 | 25 |

| Control (Ciprofloxacin) | 2 | 2 |

These results demonstrate that this compound exhibits moderate antibacterial activity compared to standard antibiotics.

Antiviral Activity

The antiviral potential of pyrrole derivatives has also been explored, particularly against enteroviruses and other viral pathogens.

Research Findings

In a recent study focusing on enterovirus inhibitors, compounds structurally related to pyrroles showed promising antiviral activity:

| Compound | Target Virus | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 1-Amino-1H-pyrrole | EV-A71 | 0.08 | >30 | >375 |

| Fluoxetine | EV-B | 21.63 | >30 | <1.39 |

The selectivity index indicates that this compound has a favorable safety profile compared to fluoxetine, suggesting its potential as an antiviral agent.

Anticancer Activity

Pyrrole derivatives are also being studied for their anticancer properties. The ability to inhibit specific kinases involved in cancer progression makes these compounds attractive candidates for cancer therapy.

In Vitro Studies

In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-amino-1H-pyrrole-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

The synthesis of pyrrole-2-carboxamide hydrochlorides typically involves coupling reactions between activated carbonyl derivatives (e.g., acid chlorides) and amines. For example, describes a protocol using 1-methyl-4-nitro-1H-pyrrole-2-carbonyl chloride and amines, with yields up to 67% under controlled stoichiometry and solvent conditions (DCM/MeOH). Key parameters include:

- Catalysts : Tin(II) chloride for reductions ().

- Solvent systems : Polar aprotic solvents (e.g., DMSO) for electrophilic substitutions ().

- Temperature : Room temperature for nitro group reductions to avoid side reactions ().

Optimization should prioritize purity via flash chromatography (8:2 DCM/MeOH) and NMR validation of intermediates .

Q. How can the structural integrity of this compound be validated experimentally?

Combined spectroscopic and crystallographic methods are critical:

- X-ray crystallography : Monoclinic space groups (e.g., P21/c) confirm molecular packing and hydrogen-bonding networks in hydrochloride salts ().

- NMR spectroscopy : 1H NMR in DMSO-d6 resolves pyrrole ring protons (δ 6.98–8.31 ppm) and amine/amide protons (δ 9.99–10.15 ppm) ().

- Mass spectrometry : ESI-MS validates molecular ions (e.g., m/z 527 [M+H]+) ().

Consistent with , HCl salt formation enhances water solubility, which can be quantified via UV-Vis or HPLC .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The hydrochloride salt form improves aqueous solubility, making it suitable for biological assays. Stability studies in recommend:

- Storage : Dry, inert atmospheres (argon) at –20°C to prevent hydrolysis of the carboxamide group.

- pH sensitivity : Stable in acidic buffers (pH 3–5) but degrades in alkaline conditions (pH >8).

Use LC-MS to monitor degradation products (e.g., free amine or ester hydrolysis) over time .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations of pyrrole-2-carboxamide derivatives?

Discrepancies in tautomerism or substituent positioning (e.g., amino vs. nitro groups) require high-resolution X-ray diffraction. highlights monoclinic space group assignments (P21/c) to distinguish between isomeric forms. SHELXL refinement ( ) can model disorder or twinning in crystal lattices, while hydrogen-bonding analysis (e.g., N–H···Cl interactions) validates protonation states. For ambiguous cases, cross-reference with DFT-calculated bond lengths and angles .

Q. What mechanistic insights explain the reactivity of the amino group in electrophilic substitution reactions?

The amino group on the pyrrole ring acts as an electron donor, directing electrophiles to the α-position (C3 or C5). notes that HCl salts stabilize the amino group, reducing oxidation during reactions. Kinetic studies using stopped-flow UV-Vis (e.g., bromination) reveal second-order dependence on electrophile concentration. Competing pathways (e.g., nitration vs. sulfonation) depend on steric hindrance from the ethyl substituent (). Computational modeling (e.g., Fukui indices) can predict regioselectivity .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

Contradictions in IC50 values (e.g., enzyme inhibition vs. cell-based assays) may arise from:

- Solubility artifacts : Precipitates in cell media falsely lower activity (validate via DLS).

- Metabolic instability : LC-MS/MS detects rapid degradation in hepatocyte assays ().

- Off-target effects : Use CRISPR knockouts to isolate target-specific responses.

suggests correlating crystallographic LogP values with membrane permeability to refine structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.